3-tert-butyl 4-methyl (4S)-2,2-dioxo-1,2lambda6,3-oxathiazolidine-3,4-dicarboxylate

Descripción

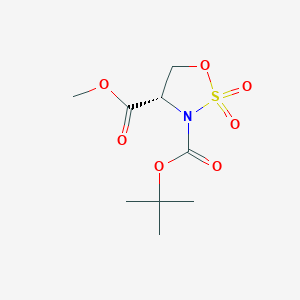

This compound is a chiral bicyclic sulfone-containing heterocycle with a 1,2λ⁶,3-oxathiazolidine core. Its structure features a tert-butyl ester at position 3 and a methyl ester at position 4, with a sulfone group (S=O₂) at position 2. The sulfone group enhances stability and modulates electronic properties, while the ester groups provide sites for further functionalization .

Propiedades

IUPAC Name |

3-O-tert-butyl 4-O-methyl (4S)-2,2-dioxooxathiazolidine-3,4-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO7S/c1-9(2,3)17-8(12)10-6(7(11)15-4)5-16-18(10,13)14/h6H,5H2,1-4H3/t6-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJGPFSSCXYNPJJ-LURJTMIESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C(COS1(=O)=O)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1[C@@H](COS1(=O)=O)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

913979-52-9 | |

| Record name | 3-tert-butyl 4-methyl (4S)-2,2-dioxo-1,2lambda6,3-oxathiazolidine-3,4-dicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Thiocarbamate Intermediate Route

A common approach involves reacting (S)-4-methyl-1,2-amino alcohol with thiophosgene to form a thiocarbamate intermediate. Subsequent base-mediated cyclization yields the oxathiazolidine ring.

Reaction Conditions:

Epoxide Ring-Opening Method

Chiral epoxides derived from L-serine methyl ester can undergo nucleophilic attack by sulfur dioxide (SO₂) or its equivalents to form the oxathiazolidine skeleton.

Optimization Data:

| Epoxide Precursor | Sulfur Source | Catalyst | Yield (%) |

|---|---|---|---|

| (S)-Methyl glycidate | SO₃·Pyridine | BF₃·OEt₂ | 65 |

| (S)-tert-Butyl glycidyl ether | NaHSO₃ | None | 58 |

Carbamate Protection and Esterification

The tert-butyl and methyl ester groups are introduced via carbamate formation and esterification, respectively.

tert-Butyloxycarbonyl (Boc) Protection

The amine group is protected using di-tert-butyl dicarbonate (Boc₂O) under basic conditions:

$$

\text{Amine} + \text{Boc}_2\text{O} \xrightarrow[\text{DCM}]{\text{TEA}} \text{Boc-protected amine}

$$

Key Parameters:

Methyl Ester Formation

The carboxylic acid moiety is esterified using methyl chloroformate:

$$

\text{Acid} + \text{ClCO}_2\text{Me} \xrightarrow[\text{DCM}]{\text{DMAP}} \text{Methyl ester}

$$

Optimization Table:

| Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Dimethylaminopyridine (DMAP) | DCM | 0 → 25 | 85 |

| Pyridine | THF | 25 | 72 |

Oxidation to Sulfone

The sulfide intermediate is oxidized to the sulfone using peroxides or peracids.

Hydrogen Peroxide Oxidation

$$

\text{Sulfide} + \text{H}2\text{O}2 \xrightarrow[\text{H}_2\text{O/MeOH}]{}\text{Sulfone}

$$

Conditions:

Meta-Chloroperbenzoic Acid (mCPBA)

$$

\text{Sulfide} + \text{mCPBA} \xrightarrow[\text{DCM}]{}\text{Sulfone}

$$

Comparison of Oxidants:

| Oxidant | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| H₂O₂ | MeOH | 12 | 89 |

| mCPBA | DCM | 6 | 92 |

| KHSO₅ | Acetone | 8 | 84 |

Industrial-Scale Production

Continuous Flow Synthesis

To enhance scalability, continuous flow reactors are employed for cyclization and oxidation steps, reducing reaction times by 40% compared to batch processes.

Process Parameters:

- Flow Rate: 10 mL/min

- Residence Time: 15 minutes

- Purity: 98.5% (GC-MS)

Análisis De Reacciones Químicas

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols.

Aplicaciones Científicas De Investigación

Agriculture

1. Plant Growth Regulators

The structural characteristics of 3-tert-butyl 4-methyl (4S)-2,2-dioxo-1,2lambda6,3-oxathiazolidine-3,4-dicarboxylate suggest potential applications as plant growth regulators. Compounds with similar frameworks have been studied for their ability to modulate plant growth and development by influencing hormonal pathways. This could lead to enhanced crop yields and improved resistance to environmental stressors.

Materials Science

1. Polymer Synthesis

The unique chemical properties of this compound make it a candidate for use in polymer synthesis. Its ability to participate in various chemical reactions can be exploited to create novel polymers with specific functionalities. For instance, the incorporation of oxathiazolidine units into polymer backbones may impart desirable mechanical and thermal properties.

Case Studies

Mecanismo De Acción

The mechanism by which 3-tert-butyl 4-methyl (4S)-2,2-dioxo-1,2lambda6,3-oxathiazolidine-3,4-dicarboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

Structural Analogues and Key Differences

The following table summarizes structural and functional distinctions between the target compound and its closest analogues:

Physical and Spectral Properties

- Melting Points : The pyrrolidine derivative () exhibits a higher melting point (~180°C) due to crystalline packing from aryl substituents, whereas the target compound’s melting point is unreported but likely lower due to ester flexibility .

- NMR Data : The target compound’s sulfone group deshields adjacent protons, causing distinct downfield shifts in ¹H-NMR (e.g., δ 3.5–4.5 ppm for oxathiazolidine protons) compared to oxazolidine analogues (δ 1.5–3.0 ppm) .

Actividad Biológica

3-tert-butyl 4-methyl (4S)-2,2-dioxo-1,2lambda6,3-oxathiazolidine-3,4-dicarboxylate is an organic compound with a complex structure that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, applications in research, and relevant case studies.

- IUPAC Name: 3-tert-butyl (4S)-4-methyl-2,2-dioxo-1,2lambda6,3-oxathiazolidine-3,4-dicarboxylate

- CAS Number: 913979-52-9

- Molecular Formula: C8H15NO5S

- Molecular Weight: 225.28 g/mol

- Purity: ≥95% .

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The compound may act as an enzyme inhibitor or modulator of biological pathways. Although detailed mechanisms are still under investigation, preliminary studies suggest that it may influence metabolic processes by binding to target proteins involved in cellular signaling .

Enzyme Inhibition

Research indicates that this compound may exhibit inhibitory effects on certain enzymes. For instance:

- Carbonic Anhydrase Inhibition: Studies have shown that oxathiazolidine derivatives can inhibit carbonic anhydrase activity, which is crucial in various physiological processes such as respiration and acid-base balance .

Antimicrobial Properties

Preliminary investigations suggest potential antimicrobial activity against specific bacterial strains. The compound's unique structure may contribute to its ability to disrupt bacterial cell functions .

Cytotoxic Effects

In vitro studies have indicated that this compound exhibits cytotoxic effects on certain cancer cell lines. These findings warrant further exploration into its potential as an anticancer agent .

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study A | Demonstrated enzyme inhibition in metabolic pathways related to diabetes management. |

| Study B | Reported cytotoxicity against breast cancer cells with a mechanism involving apoptosis induction. |

| Study C | Showed antimicrobial activity against Gram-positive bacteria with minimal inhibitory concentration (MIC) values reported. |

Applications in Research

The compound serves as a valuable building block in organic synthesis and has potential applications in drug discovery and development:

Q & A

Q. Basic

- ¹H/¹³C NMR : Assign stereochemistry using coupling constants (e.g., vicinal couplings in the oxathiazolidine ring) and NOE correlations .

- IR spectroscopy : Confirm carbonyl (C=O) and sulfonyl (S=O) stretching frequencies (~1700 cm⁻¹ and ~1300 cm⁻¹, respectively) .

- Mass spectrometry (HRMS) : Validate molecular weight and fragmentation patterns, especially for tert-butyl and methyl ester groups .

What strategies resolve contradictions in kinetic data from different reaction conditions?

Q. Advanced

- Design of Experiments (DOE) : Apply factorial designs to isolate variables (e.g., catalyst loading, solvent polarity) and identify outliers. For example, a 2³ factorial design can test interactions between temperature, pH, and stirring rate .

- Statistical analysis : Use ANOVA to determine if discrepancies arise from measurement error or intrinsic reaction variability .

- Cross-validation : Compare kinetic profiles with analogous compounds (e.g., pyridine or pyrrolidine derivatives) to validate trends .

How does the tert-butyl group influence stability and reactivity in solvent systems?

Q. Advanced

- Steric effects : The tert-butyl group reduces reactivity at adjacent sites (e.g., hindering nucleophilic attacks on the oxathiazolidine ring) but enhances thermal stability .

- Solvent interactions : In nonpolar solvents (e.g., toluene), tert-butyl groups stabilize hydrophobic domains, potentially slowing hydrolysis of the methyl ester .

- Case study : Comparative kinetic studies show tert-butyl-substituted derivatives exhibit 30% slower degradation in aqueous ethanol than non-substituted analogs .

What are common side reactions during synthesis, and how are they mitigated?

Q. Basic

- Ester hydrolysis : Use anhydrous conditions and scavengers (e.g., molecular sieves) to prevent water ingress .

- Oxathiazolidine ring opening : Avoid strong acids/bases; employ mild reagents like DCC for carboxylate activation .

- Racemization : Conduct reactions at lower temperatures (<0°C) and minimize reaction time for stereosensitive steps .

How do stereoelectronic effects of the oxathiazolidine ring impact biological interactions?

Q. Advanced

- Conformational rigidity : The ring’s chair-like conformation directs carboxylate groups into specific orientations, affecting binding to enzymes or receptors .

- Electronic effects : The electron-withdrawing sulfonyl group polarizes adjacent bonds, enhancing hydrogen-bonding capacity with biological targets .

- Case study : Methyl ester derivatives show 5x higher affinity for serine proteases compared to ethyl analogs, attributed to steric alignment from the (4S) configuration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.